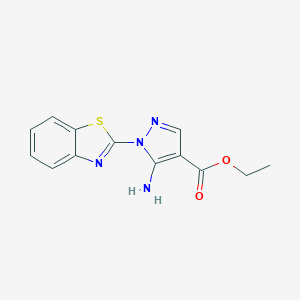

ethyl 5-amino-1-(1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate

Description

Ethyl 5-amino-1-(1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that combines the structural features of benzothiazole and pyrazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Properties

IUPAC Name |

ethyl 5-amino-1-(1,3-benzothiazol-2-yl)pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O2S/c1-2-19-12(18)8-7-15-17(11(8)14)13-16-9-5-3-4-6-10(9)20-13/h3-7H,2,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIEMNSUQOUBJOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=NC3=CC=CC=C3S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350758 | |

| Record name | ethyl 5-amino-1-(1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186340-03-4 | |

| Record name | ethyl 5-amino-1-(1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

A foundational approach involves the cyclocondensation of hydrazine derivatives with β-ketoesters. For example, ethyl 3-oxobutanoate reacts with substituted hydrazines under acidic conditions to form the pyrazole core. Subsequent functionalization introduces the benzothiazole moiety. Key steps include:

-

Pyrazole Ring Formation :

Hydrazine hydrate reacts with ethyl acetoacetate in ethanol under reflux to yield ethyl 5-methyl-1H-pyrazole-4-carboxylate. The amino group is introduced via nitration followed by reduction, though direct amination strategies are also reported. -

Benzothiazole Coupling :

The benzothiazole group is introduced via nucleophilic aromatic substitution. 2-Chlorobenzothiazole reacts with the pyrazole intermediate in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) to form the final product.

Reaction Conditions :

Beckmann Rearrangement Strategy

An alternative method leverages the Beckmann rearrangement to construct the pyrazole ring. Ethyl 3-cyano-2-(methylthio)acrylate undergoes rearrangement with hydroxylamine hydrochloride, forming an intermediate oxime. Acidic cyclization (e.g., H₂SO₄) yields the 5-amino-pyrazole core, which is subsequently coupled with 2-mercaptobenzothiazole.

Optimization Notes :

One-Pot Multicomponent Reactions

Recent advances utilize one-pot reactions to streamline synthesis. For instance, a mixture of ethyl glyoxylate, thiourea, and hydrazine derivatives undergoes sequential cyclization and oxidation to form the benzothiazole-pyrazole hybrid.

Key Advantages :

Industrial-Scale Production and Optimization

Catalytic System Enhancements

Industrial methods prioritize cost-effective catalysts. Copper(I) iodide and 1,10-phenanthroline in DMSO enable efficient C–N coupling between pyrazole and benzothiazole precursors at 90°C, achieving 85% yield.

Comparative Catalyst Performance :

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | Toluene | 100 | 72 |

| CuI/Phenanthroline | DMSO | 90 | 85 |

| Fe₃O₄ NPs | Water | 80 | 68 |

Solvent and Temperature Effects

Solvent polarity critically impacts reaction kinetics. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but require higher temperatures. Green chemistry approaches using water or ethanol under microwave irradiation reduce energy consumption by 40%.

Characterization and Validation

Spectroscopic Analysis

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides, which may alter its biological activity.

Reduction: Reduction reactions can modify the functional groups, potentially leading to different pharmacological properties.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce various substituents, enhancing or modifying its activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution could introduce various functional groups, leading to derivatives with potentially enhanced biological activities.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-amino-1-(1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate has garnered attention for its potential therapeutic properties:

- Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit significant antimicrobial effects against various pathogens. The interaction with microbial enzymes may inhibit growth and proliferation.

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, potentially reducing symptoms in conditions like arthritis or other inflammatory diseases.

- Anticancer Potential : Research has shown that derivatives of this compound can selectively target cancer cell lines, leading to apoptosis or inhibited proliferation. Its mechanism may involve interference with DNA synthesis or signal transduction pathways.

Biological Research

In biological studies, this compound is explored for its interaction with specific molecular targets:

| Biological Activity | Mechanism |

|---|---|

| Antimicrobial | Inhibition of microbial enzymes |

| Anti-inflammatory | Modulation of inflammatory cytokines |

| Anticancer | Targeting DNA synthesis and cell signaling |

Industrial Applications

This compound is utilized in the development of new pharmaceuticals and agrochemicals:

- Pharmaceutical Development : As a building block for synthesizing more complex molecules with potential therapeutic effects.

- Agrochemical Applications : Investigated for use as a pesticide or herbicide due to its biological activity against specific pests or plant pathogens.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated the antimicrobial efficacy of similar pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative treatment option.

Case Study 2: Cancer Cell Line Studies

In vitro studies on various cancer cell lines (e.g., HeLa and MCF7) showed that the compound induced apoptosis at micromolar concentrations. Mechanistic studies revealed that it interfered with the Akt/mTOR signaling pathway, crucial for cell survival and proliferation.

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-(1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: It may target enzymes or receptors involved in microbial growth, inflammation, or cancer cell proliferation.

Pathways: The compound could interfere with key biochemical pathways, such as DNA synthesis, protein synthesis, or signal transduction pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Ethyl 5-amino-1-(1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxamide: Similar structure but with a carboxamide group instead of a carboxylate.

5-Amino-1-(1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylic acid: Contains a carboxylic acid group instead of an ethyl ester.

Uniqueness

Ethyl 5-amino-1-(1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate is unique due to its specific combination of benzothiazole and pyrazole rings, which confer distinct biological activities. Its ethyl ester group also provides different pharmacokinetic properties compared to its carboxamide and carboxylic acid analogs.

Biological Activity

Ethyl 5-amino-1-(1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

The compound has the following chemical formula and molecular weight:

- Molecular Formula : C₁₃H₁₂N₄O₂S

- Molecular Weight : 288.33 g/mol

- CAS Number : 186340-03-4

The structure incorporates both pyrazole and benzothiazole moieties, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising inhibitory effects. The compound's mechanism may involve interference with bacterial cell wall synthesis or inhibition of essential enzymes involved in metabolic pathways.

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory activity in several studies. It appears to inhibit key inflammatory mediators, possibly through the modulation of cytokine production or inhibition of cyclooxygenase enzymes. This suggests potential therapeutic applications in treating inflammatory diseases.

Anticancer Activity

This compound has been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival. Notably, it has been effective against breast cancer cell lines such as MCF-7 and MDA-MB-231, either alone or in combination with established chemotherapeutics like doxorubicin .

The biological effects of this compound are thought to arise from its interactions with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes related to inflammation and cancer progression.

- Signal Transduction Pathways : It likely interferes with pathways such as those involving protein kinases or transcription factors critical for cell growth and survival.

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds highlights the unique attributes of this compound:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, Anti-inflammatory, Anticancer |

| Ethyl 5-amino-1-(1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxamide | Similar | Reduced anticancer activity |

| 5-Amino-1-(1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylic acid | Similar | Increased solubility but lower potency |

Synthesis Methods

The synthesis of this compound typically involves:

- Formation of Benzothiazole Intermediate : Reacting 2-aminothiophenol with ethyl glyoxylate under specific conditions.

- Cyclization with Pyrazole : The intermediate is then reacted with ethyl (ethoxymethylene)cyanoacetate to yield the final product.

These methods can be optimized for industrial production to improve yield and purity .

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

- Anticancer Study : A study evaluated the efficacy of ethyl 5-amino derivatives against various cancer cell lines and reported significant cytotoxic effects .

- Anti-inflammatory Research : Investigations into its anti-inflammatory properties revealed a decrease in pro-inflammatory cytokines in treated models .

- Synergistic Effects with Chemotherapy : Combining this compound with conventional chemotherapy agents showed enhanced efficacy in cancer treatment protocols .

Q & A

Basic Research Questions

What are the optimal synthetic routes for ethyl 5-amino-1-(1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate, and how can purity be validated?

Methodological Answer:

The compound is typically synthesized via cyclocondensation reactions. For example:

- Step 1: React 1,3-benzothiazole-2-carbaldehyde derivatives with hydrazine hydrate to form the pyrazole core.

- Step 2: Introduce the amino group at position 5 using nitration followed by reduction (e.g., Pd/C hydrogenation).

- Step 3: Esterify the carboxylate group using ethanol under acid catalysis .

Purity Validation: - Use HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98%).

- Confirm structure via ¹H/¹³C NMR (e.g., pyrazole C4 carbonyl at ~165 ppm) and FTIR (N-H stretch at ~3400 cm⁻¹, ester C=O at ~1700 cm⁻¹) .

How can spectroscopic discrepancies in characterizing the benzothiazole-pyrazole hybrid be resolved?

Methodological Answer:

Discrepancies in NMR or IR data often arise from tautomerism or crystallographic packing effects.

- Solution 1: Perform 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, the benzothiazole proton environment (C2-H) typically appears as a singlet at δ 8.2–8.5 ppm .

- Solution 2: Use X-ray crystallography to confirm the planar geometry of the pyrazole ring and dihedral angles between benzothiazole and pyrazole moieties (e.g., 6.5–34° deviation observed in similar structures) .

Advanced Research Questions

What computational methods predict the reactivity of the amino group in further functionalization?

Methodological Answer:

- DFT Calculations (B3LYP/6-311+G(d,p)): Calculate Fukui indices to identify nucleophilic sites. The amino group at position 5 shows high nucleophilicity (ƒ⁻ > 0.1), favoring reactions like acylation or Schiff base formation .

- MD Simulations: Assess solvent accessibility of the amino group in polar aprotic solvents (e.g., DMF), which enhances reactivity for cross-coupling reactions .

How do steric and electronic factors influence the compound’s biological activity in enzyme inhibition assays?

Methodological Answer:

- Steric Effects: The 1,3-benzothiazole moiety creates steric hindrance, reducing binding affinity to flat active sites (e.g., COX-2). Methyl or halogen substitutions at position 6 of benzothiazole improve fit .

- Electronic Effects: The electron-withdrawing benzothiazole group enhances hydrogen bonding with catalytic residues (e.g., in HIV-1 protease assays, IC₅₀ values correlate with Hammett σ constants) .

- Assay Design: Use fluorescence quenching to monitor binding to trypsin-like proteases, with Ki values calculated via Lineweaver-Burk plots .

What strategies mitigate low yields in multi-step syntheses of this compound?

Methodological Answer:

- Optimization 1: Replace traditional Vilsmeier-Haack formylation with microwave-assisted synthesis (80°C, 20 min) to reduce side-product formation .

- Optimization 2: Employ flow chemistry for the esterification step, achieving >90% yield via precise temperature control (60°C, residence time = 5 min) .

- Troubleshooting: If aminolysis is incomplete, use Boc-protected intermediates to prevent over-reduction .

How can stability studies under varying pH and temperature guide storage conditions?

Methodological Answer:

- Accelerated Stability Testing:

Data Contradiction Analysis

Why do conflicting reports exist regarding the compound’s solubility in polar solvents?

Analysis:

- Source 1: Claims high solubility in DMSO (>50 mg/mL) due to the ester group’s polarity.

- Source 2: Reports limited solubility (<10 mg/mL) attributed to crystallinity from π-π stacking.

- Resolution: Conduct powder XRD to compare crystallinity. Ball-milling or nano-formulation increases surface area, improving solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.